2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Description
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a sulfonyl group, and a pyridine moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c20-15-7-9-18(10-8-15)27(25,26)23-12-4-2-6-17(23)13-19(24)22-14-16-5-1-3-11-21-16/h1,3,5,7-11,17H,2,4,6,12-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQHOICSLGEKDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the sulfonyl group. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. The final step involves the coupling of the piperidine derivative with the pyridine moiety under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-((4-bromophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide
- 2-(1-((4-methylphenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Uniqueness
Compared to similar compounds, 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide exhibits unique properties due to the presence of the 4-chlorophenyl group. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and industrial applications.
Biological Activity
The compound 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring a piperidine ring, a sulfonyl group, and aromatic substituents, positions it as a candidate for various therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A piperidine ring which is known for its diverse pharmacological properties.
- A sulfonyl group that enhances biological activity through various mechanisms.
- Aromatic rings that may contribute to interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes in biological systems. The sulfonamide moiety is known for its role in enzyme inhibition, particularly in processes involving:
- Enzyme inhibition : Compounds with sulfonamide groups often act as inhibitors of various enzymes, including acetylcholinesterase (AChE) and urease, which are implicated in neurological disorders and urinary tract infections, respectively .
- Receptor binding : The compound may bind to specific receptors, modulating their activity and influencing cellular pathways.
Biological Activities
- Anticancer Activity : Recent studies have indicated that related compounds exhibit significant anticancer properties. For instance, derivatives of piperidine have shown promising results against cancer cell lines such as MCF-7 and MDA-MB-231, demonstrating lower IC50 values compared to standard chemotherapeutics like 5-Fluorouracil .
- Antibacterial Activity : The compound has been evaluated for its antibacterial properties against various strains including Salmonella typhi and Bacillus subtilis. Moderate to strong inhibitory effects were observed, suggesting potential use in treating bacterial infections .
- Enzyme Inhibition : The compound has shown strong inhibitory activity against urease and AChE, making it a candidate for further development in treating conditions like Alzheimer’s disease and other cognitive impairments .
- Hypoglycemic Effects : Some studies suggest that compounds with similar structures can influence glucose metabolism, indicating potential use in managing diabetes .
Case Studies
A series of studies have been conducted to evaluate the biological activity of compounds related to our target molecule:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
